molecular formula C15H19FN6S B6441671 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2548990-55-0

4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No. B6441671
CAS RN: 2548990-55-0
M. Wt: 334.4 g/mol
InChI Key: JNWOWGLUZSLMON-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the fluoropyrimidinyl and piperazinyl groups could suggest that this compound might have some biological activity, as these groups are often seen in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of the ethyl and methylsulfanyl groups would also be a notable feature of this compound .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions, or it could undergo reactions at the nitrogen atoms in the pyrimidine or piperazine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and piperazine rings, as well as the ethyl and methylsulfanyl groups. For example, it might have moderate polarity due to the presence of the nitrogen atoms and the sulfur atom .

Scientific Research Applications

Antifungal Agents

4-Chloro-6-ethyl-5-fluoropyrimidine serves as a valuable building block in the synthesis of bioactive compounds, particularly broad-spectrum triazole antifungal agents . These agents play a crucial role in combating fungal infections by inhibiting essential enzymes involved in fungal cell wall synthesis or membrane function .

Medicinal Chemistry and Drug Development

Researchers explore the modification of 4-Chloro-6-ethyl-5-fluoropyrimidine to create novel derivatives with improved pharmacological properties. By introducing specific functional groups, scientists aim to enhance drug efficacy, selectivity, and safety profiles. The compound’s structural features make it an attractive scaffold for designing new drugs .

Chemical Biology and Enzyme Inhibition

Understanding the interactions between 4-Chloro-6-ethyl-5-fluoropyrimidine and specific enzymes is essential. Researchers study its binding affinity to enzymes involved in various biological processes. By inhibiting these enzymes, the compound may serve as a tool compound for investigating enzyme function and developing therapeutic strategies.

Future Directions

The study of pyrimidine derivatives is a rich field with many potential future directions. These could include the synthesis of new derivatives, the investigation of their biological activity, and the development of new drugs based on these compounds .

properties

IUPAC Name

4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6S/c1-3-12-8-13(20-15(19-12)23-2)21-4-6-22(7-5-21)14-17-9-11(16)10-18-14/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWOWGLUZSLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

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